2-Methyl-2-(thiophen-3-yl)propanoic acid
Overview
Description
“2-Methyl-2-(3-thienyl)propanoic acid” is a chemical compound with the molecular formula C8H10O2S . It is a derivative of propanoic acid, which is a type of carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(3-thienyl)propanoic acid” consists of a thiophene ring attached to a propanoic acid structure . The exact 3D structure was not found in the available resources.Scientific Research Applications
Anticancer Activity
Research has identified derivatives of 2-Methyl-2-(3-thienyl)propanoic acid showing significant anticancer activities. For example, compounds synthesized using thienyl vinyl derivatives demonstrated cytotoxic properties against various cancer cell lines, highlighting their potential as anticancer agents (Saad & Moustafa, 2011).
Chemical Synthesis
The compound has been used as a precursor in the synthesis of a variety of chemical structures, showcasing its versatility in organic synthesis. For instance, derivatives were synthesized through reactions involving crotonic acid and 2-mercaptothiophene, leading to products with potential applications in fine chemical intermediates (Wang Miao, 2007). Additionally, the resolution of racemic mixtures involving derivatives of 2-Methyl-2-(3-thienyl)propanoic acid has been studied to produce key intermediates for pharmaceuticals, like duloxetine, demonstrating the importance of these compounds in drug synthesis (Sakai et al., 2003).
Materials Science
In materials science, derivatives of 2-Methyl-2-(3-thienyl)propanoic acid have been used to enhance the performance of polymer solar cells. Modifications to polymeric materials involving this compound have led to significant improvements in power conversion efficiency, demonstrating its potential in the development of advanced solar energy technologies (Huang et al., 2015).
Furthermore, research into electrochromic devices has utilized these derivatives to create materials capable of reversible color changes, offering potential applications in adaptive camouflage and other advanced material functionalities (Koyuncu & Koyuncu, 2018).
Mechanism of Action
Target of Action
This compound is a derivative of propanoic acid , which is a common building block in organic synthesis . .
Mode of Action
As a derivative of propanoic acid, it may share some of the chemical properties and interactions of its parent compound
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-2-(3-thienyl)propanoic acid are currently unknown. Given its structural similarity to propanoic acid, it may be involved in similar biochemical processes . .
Result of Action
As a derivative of propanoic acid, it may share some of the effects of its parent compound . .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound
Properties
IUPAC Name |
2-methyl-2-thiophen-3-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQCSMCHLZTQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CSC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294133 | |
Record name | α,α-Dimethyl-3-thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147632-27-7 | |
Record name | α,α-Dimethyl-3-thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147632-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α-Dimethyl-3-thiopheneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2-(thiophen-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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